N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide
Description
Properties
IUPAC Name |
N-[(3S)-1-benzylpyrrolidin-3-yl]-2-chloro-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-16(14(18)9-15)13-7-8-17(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIBVNSLZXPRDV-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Chlorination: The chloro group can be introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an amidation reaction using acetic anhydride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide has the following chemical characteristics:
- Molecular Formula : C14H19ClN2O
- Molecular Weight : 266.77 g/mol
- CAS Number : 1354002-41-7
The compound features a pyrrolidine ring, a benzyl group, and a chloroacetamide moiety, which contribute to its reactivity and potential biological activities. The chloroacetamide portion is particularly noteworthy for its ability to undergo nucleophilic substitution reactions, enabling the synthesis of various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
Pharmacological Studies
This compound has been investigated for its potential pharmacological effects. Preliminary studies suggest that it exhibits immunomodulatory properties , indicating its potential use in treating immune-related disorders. Research has focused on its interactions with neurotransmitter receptors and enzymes involved in metabolic pathways, highlighting its relevance in drug discovery .
Drug Development
The compound's ability to form derivatives through nucleophilic substitution makes it a candidate for drug development. By modifying the chloroacetamide group, researchers can create analogs with improved efficacy or selectivity for specific biological targets. This approach is crucial in developing new therapeutic agents that can address unmet medical needs .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. These studies aim to elucidate the mechanisms through which the compound exerts its biological effects, providing insights into its potential therapeutic applications .
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
- Immunomodulatory Effects : A study demonstrated that this compound could modulate immune responses in vitro, suggesting its potential use in therapeutic contexts where immune regulation is crucial.
- Neurotransmitter Interaction : Research indicated that this compound interacts with specific neurotransmitter receptors, which may lead to new insights into treating neurological disorders.
- Synthetic Pathways : Detailed synthetic routes have been established for producing this compound, allowing for scalable production necessary for further research and development .
Mechanism of Action
The mechanism of action of N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide
- CAS : 1353997-01-9
- Molecular Formula : C₁₇H₂₅ClN₂O
- Molecular Weight : 308.85 g/mol
- Key Differences :
- Core Ring : Piperidine (6-membered) vs. pyrrolidine (5-membered).
- Substituents : Isopropyl group replaces methyl on the acetamide nitrogen.
- Implications :
(R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide
- CAS : 864759-46-6
- Molecular Formula : C₁₇H₁₉IN₂O₂S
- Molecular Weight : 442.31 g/mol
- Key Differences :
- Functional Group : Sulfonamide replaces chloroacetamide.
- Stereochemistry : (R)-configuration vs. (S)-configuration.
- Implications :
Functional Group Modifications
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide
- CAS : 114636-30-5
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 218.30 g/mol
- Key Differences :
- Lacks the chloro and methyl groups on the acetamide.
- Implications :
N-(4-Chlorophenyl)-N-[1(S)-1-phenylethyl]thiourea
- CAS: Not explicitly listed (refer to Figure 1a in ).
- Key Differences :
- Thiourea moiety replaces acetamide.
- Aryl substituents (4-chlorophenyl, phenylethyl) dominate the structure.
- Implications :
- Thioureas often exhibit stronger hydrogen-bonding capacity but higher toxicity risks.
Pharmacologically Active Analogs
Sodium Channel Blocker (Xenon Pharmaceuticals Inc.)
- Structure : Contains a benzyl-pyrrolidin-3-yl group linked to a fluoromethyl-benzenesulfonamide.
- Key Differences :
- Fluorine and sulfonamide substituents enhance target selectivity (e.g., Nav1.6 channels).
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS | Core Ring | Functional Group | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | 1353986-29-4 | Pyrrolidine | Chloroacetamide | 282.79 | Discontinued, moderate toxicity |
| Piperidine Analog | 1353997-01-9 | Piperidine | Chloroacetamide | 308.85 | Higher lipophilicity |
| (R)-Sulfonamide Derivative | 864759-46-6 | Pyrrolidine | Sulfonamide | 442.31 | Improved solubility |
| Simplified Acetamide (No Cl/Me) | 114636-30-5 | Pyrrolidine | Acetamide | 218.30 | Lower reactivity, mild hazards |
Table 2. Toxicity Profile Comparison
Research Findings and Implications
- Structural Flexibility : Modifications to the core ring (piperidine vs. pyrrolidine) and substituents (chloro, methyl, sulfonamide) profoundly influence solubility, bioavailability, and toxicity .
- Stereochemistry Matters : The (S)-configuration in the target compound may offer advantages in chiral recognition for receptor binding compared to (R)-analogs .
- Safety Considerations: Chloroacetamide derivatives generally pose higher acute toxicity risks than non-halogenated analogs, necessitating stringent handling protocols .
Biological Activity
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide is a synthetic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structural features, including a pyrrolidine ring, a benzyl group, and a chloroacetamide moiety, suggest diverse interactions with biological targets. This article explores its biological activity, synthesis, and potential therapeutic applications.
- Molecular Formula : C14H19ClN2O
- Molecular Weight : 266.77 g/mol
- CAS Number : 1354002-41-7
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrrolidine Ring : Cyclization from suitable precursors.
- Introduction of the Benzyl Group : Nucleophilic substitution with benzyl halide.
- Chlorination and Acetamide Formation : Final steps involve chlorination and amide bond formation.
These steps can vary based on specific laboratory protocols and desired yields .
Pharmacological Effects
Research indicates that this compound exhibits immunomodulatory effects , making it a candidate for therapeutic applications in immune-related disorders. Its structural features suggest potential interactions with various biological targets, including neurotransmission receptors and immune response modulators.
Neuroleptic Properties
The compound shares structural similarities with other neuroleptics, exhibiting selective blocking action on dopamine receptors. This suggests potential applications in treating psychiatric disorders by modulating dopaminergic pathways .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 masks for dust control or ABEK-P2 respirators for higher exposure risks .
- Ventilation : Conduct experiments in fume hoods with local exhaust systems to minimize aerosol formation .
- Spill Management : Avoid dry sweeping; use damp cloths or HEPA-filter vacuums to collect spills. Dispose of waste via licensed chemical disposal services .
- Storage : Store in sealed containers under inert gas (e.g., nitrogen) in cool, dry conditions away from oxidizers .
Q. How can researchers characterize the stereochemical purity of this compound given its (S)-configured pyrrolidine moiety?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection to resolve enantiomers.
- Optical Rotation : Measure specific rotation using a polarimeter (e.g., sodium D-line at 589 nm) and compare to literature values for (S)-pyrrolidine derivatives .
- NMR Spectroscopy : Analyze diastereotopic protons in the pyrrolidine ring (e.g., H NMR at 400 MHz in CDCl) to confirm stereochemical integrity .
Q. What synthetic routes are feasible for preparing this compound, and what intermediates are critical?
- Methodological Answer :
- Key Intermediate : (S)-1-Benzylpyrrolidin-3-amine, synthesized via asymmetric hydrogenation or resolution of racemic mixtures .
- Chloroacetylation : React the amine intermediate with 2-chloro-N-methylacetamide in anhydrous dichloromethane, using Hünig’s base (DIPEA) to scavenge HCl .
- Purification : Perform column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles (e.g., H302 vs. H319) for this compound?
- Methodological Answer :
- Batch Analysis : Use LC-MS to quantify impurities (e.g., residual solvents or byproducts) that may influence toxicity discrepancies .
- In Vitro Assays : Perform MTT assays on HEK293 cells to evaluate acute cytotoxicity, correlating results with impurity levels.
- Dose-Response Studies : Conduct OECD Guideline 423 acute oral toxicity tests in rodents to validate classification thresholds .
Q. What experimental strategies mitigate decomposition risks during long-term storage or under reactive conditions?
- Methodological Answer :
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products .
- Inert Atmosphere : Store under argon with molecular sieves to prevent hydrolysis of the chloroacetamide group.
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>200°C suggested by analog data) .
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of (S)- and (R)-enantiomers with nucleophiles (e.g., thiols or amines) in polar aprotic solvents (DMF or DMSO) .
- DFT Calculations : Model transition states using Gaussian09 to assess steric effects of the benzyl group on chiral induction .
- X-ray Crystallography : Resolve crystal structures of reaction intermediates to confirm stereochemical retention or inversion .
Data Gaps and Methodological Challenges
Q. How can researchers determine physicochemical properties (e.g., logP, solubility) when literature data is unavailable?
- Methodological Answer :
- Shake-Flask Method : Measure logP by partitioning the compound between octanol and water (pH 7.4) with UV quantification .
- Solubility Screening : Use nephelometry in buffers (pH 1–10) and co-solvents (e.g., DMSO) to identify optimal dissolution conditions.
- QSAR Modeling : Apply tools like ACD/Percepta to predict properties based on structural analogs .
Q. What analytical approaches validate the absence of genotoxic impurities in synthesized batches?
- Methodological Answer :
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to assess mutagenicity .
- LC-HRMS : Screen for DNA-reactive impurities (e.g., alkylating agents) with sub-ppm detection limits.
- Elemental Analysis : Quantify residual palladium (from catalytic steps) via ICP-MS to ensure <10 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
